(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 4-position of the pyrrolidine ring. The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and pharmacokinetic properties.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |
InChI Key |
PVSZHVAUFQAERY-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Enamide Precursors
The enamide intermediate is prepared via condensation of a β-keto ester with a benzylamine derivative. For example:
-
β-Keto ester preparation : Ethyl 3-oxopyrrolidine-4-carboxylate is synthesized via Claisen condensation of diethyl oxalate with pyrrolidinone.
-
Enamide formation : Reaction with 3-methoxybenzylamine in toluene under reflux yields the enamide.
Hydrogenation Conditions
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst | Rhodium-(R)-BINAP | 98% ee |
| Pressure (H₂) | 50 psi | 95% conversion |
| Solvent | Methanol | Minimal racemization |
| Temperature | 25°C | 92% isolated yield |
Post-hydrogenation, the benzyl protecting group is removed via catalytic hydrogenation (Pd/C, H₂), and the 3-methoxyphenyl group is demethylated using BBr₃ to yield the hydroxyphenyl moiety.
Cycloaddition-Based Approaches
The [3+2] cycloaddition between azomethine ylides and electron-deficient olefins provides an alternative route to the pyrrolidine scaffold.
Azomethine Ylide Generation
Azomethine ylides are generated in situ from sarcosine and paraformaldehyde in refluxing acetonitrile. Reaction with methyl acrylate affords the pyrrolidine ester intermediate:
Functionalization and Demethylation
-
Phenyl group introduction : Friedel-Crafts alkylation using 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃).
-
Demethylation : BBr₃ in dichloromethane at -78°C achieves >90% conversion to the hydroxyphenyl derivative.
Resolution of Racemic Mixtures
For non-enantioselective syntheses, resolution via chiral auxiliaries or chromatography is employed:
Diastereomeric Salt Formation
Racemic (3R*,4S*)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is treated with (1S)-(-)-camphorsulfonic acid in ethanol. The diastereomeric salts are crystallized sequentially, yielding enantiomerically pure product (98% ee).
Preparative Chiral HPLC
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak IA | Hexane:IPA:TFA (90:10:0.1) | 12.3 (3R,4S) |
| 14.7 (3S,4R) |
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Adoption of continuous flow reactors enhances scalability:
-
Residence time : 30 minutes
-
Throughput : 5 kg/day
-
Catalyst loading : 0.1 mol% Rh
This method reduces production costs by 40% compared to batch processes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (kg/kg product) | 56 | 29 |
| Energy consumption | 120 kWh/kg | 75 kWh/kg |
Analytical Characterization of Synthetic Products
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the relative (3R,4S) configuration (CCDC 2052341), with key metrics:
-
Torsion angle C3-C4 : 112.3°
-
Hydrogen bond network : O-H···O=C (2.68 Å) stabilizes the zwitterionic form.
Comparative Evaluation of Synthetic Routes
| Method | Overall Yield | ee (%) | PMI | Scalability |
|---|---|---|---|---|
| Enantioselective H₂ | 78% | 98 | 29 | Excellent |
| Cycloaddition | 65% | Racemic | 45 | Moderate |
| Resolution | 41% | 99 | 58 | Poor |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of 3-keto-4-(3-hydroxyphenyl)pyrrolidine.
Reduction: Formation of 3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their physicochemical properties, synthesis yields, and purity levels, as derived from the evidence:
Notes:
- *Estimated based on molecular formula C11H11ClNO2.
- Substituents like trifluoromethyl or pyridyl groups significantly impact purity and yield due to steric and electronic effects during synthesis .
Key Observations:
- Substituent Effects on Purity : Electron-deficient groups (e.g., trifluoromethyl) or heterocycles (e.g., pyridyl) often reduce purity, likely due to increased side reactions or purification challenges. For example, compound 14{6,8} with a 3-pyridyl substituent shows only 36% purity .
- Hydroxyl Group Implications : While direct data for the 3-hydroxyphenyl compound is absent, its hydroxyl group is expected to enhance polarity compared to methoxy or chloro analogs. This could improve aqueous solubility but may also increase susceptibility to oxidation or metabolic conjugation.
- Stereochemical Considerations : The rel configuration (racemic mixture) in the target compound contrasts with enantiopure analogs like (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (), which may exhibit distinct biological activities due to stereospecific interactions .
Q & A
Q. What in vivo models are appropriate for evaluating blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Mice/rats : Administer compound intravenously and measure brain:plasma ratio via LC-MS. Use in situ brain perfusion to control for systemic exposure .
- Transgenic models : Utilize P-glycoprotein (P-gp) knockout mice to assess efflux transporter effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
